Product packaging for IN-1166(Cat. No.:CAS No. 945244-71-3)

IN-1166

Cat. No.: B3064309
CAS No.: 945244-71-3
M. Wt: 417.5 g/mol
InChI Key: SVFWZNDJPVECNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IN-1166 is a chemical reagent intended for research and development purposes in a laboratory setting. Its specific properties, mechanism of action, and primary applications are areas of active scientific investigation. Researchers are exploring its potential value in various fields of study. This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any personal use. It is not suitable for human or veterinary consumption. Handling should only be performed by qualified and trained research professionals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H19N7 B3064309 IN-1166 CAS No. 945244-71-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

945244-71-3

Molecular Formula

C25H19N7

Molecular Weight

417.5 g/mol

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methylamino]benzonitrile

InChI

InChI=1S/C25H19N7/c1-16-4-2-7-21(30-16)25-24(18-8-9-20-22(13-18)28-11-10-27-20)31-23(32-25)15-29-19-6-3-5-17(12-19)14-26/h2-13,29H,15H2,1H3,(H,31,32)

InChI Key

SVFWZNDJPVECNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CC5=NC=CN=C5C=C4

Origin of Product

United States

Chemical Structure and Synthetic Research Strategies for In 1166

Structural Elucidation of IN-1166

The structure of this compound has been described through its chemical name and identifiers. ontosight.aimedkoo.com Its IUPAC name is Benzonitrile (B105546), 3-(((5-(6-methyl-2-pyridinyl)-4-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)amino)-. medkoo.com This name explicitly details the core components and their connectivity.

Bridging Linkers and Substituted Functionalities: Benzonitrile and Methylamino Linker

Connecting the heterocyclic core to other parts of the molecule is a benzonitrile moiety and a methylamino linker. ontosight.ai The benzonitrile group consists of a benzene (B151609) ring substituted with a nitrile (-C≡N) group. This group is attached to the central structure via a methylamino (-CH₂NH-) linker. ontosight.ai This linker provides flexibility and connects the benzonitrile part to the imidazole (B134444) ring. The presence of the nitrile group can influence the compound's electronic properties and participate in various chemical transformations. ontosight.ai

The chemical formula of this compound is C₂₅H₁₉N₇, and its molecular weight is approximately 417.480 g/mol . medkoo.com

Methodologies for the Synthesis of this compound

While detailed, step-by-step established synthetic pathways specifically for this compound were not extensively detailed in the search results, the general principles of synthesizing complex organic molecules containing these specific heterocyclic and functional groups can be inferred from related chemical literature. The synthesis of such compounds typically involves a series of carefully controlled chemical reactions.

Established Synthetic Pathways and Chemical Precursors

The synthesis of molecules containing imidazole, pyridine, and quinoxaline (B1680401) rings often involves multi-step procedures. Common strategies for constructing these ring systems and linking them together include condensation reactions, cyclization reactions, and functional group transformations. The specific precursors used would depend on the chosen synthetic route, but would likely involve appropriately substituted aromatic and heterocyclic building blocks.

Research in organic synthesis frequently focuses on developing efficient routes to complex molecules. For example, studies on the synthesis of other complex organic structures, such as cyclometallated iridium complexes or various pharmaceutical compounds, highlight the use of specific reaction conditions, catalysts, and precursor molecules to achieve desired structures. chemrxiv.orgmdpi.com While these examples are not directly about this compound, they illustrate the types of methodologies employed in the synthesis of molecules with intricate architectures.

Novel Approaches in Chemical Synthesis and Yield Optimization

Optimizing chemical synthesis pathways is a critical aspect of chemical research, aiming to improve efficiency, yield, purity, and reduce waste. pharmtech.com Novel approaches in chemical synthesis can involve the development of new reaction methodologies, the use of different catalysts or reagents, or the application of techniques such as flow chemistry or automated synthesis. acs.org

Yield optimization is a key metric in evaluating the success of a synthetic route. Achieving high yields is essential for the practical production of a compound. Research in this area often involves systematically varying reaction parameters such as temperature, pressure, reaction time, solvent, and the stoichiometry of reactants to find the optimal conditions. acs.orgnih.gov For instance, studies on optimizing other synthetic processes have shown that factors like reaction time, base used, and temperature can significantly impact the isolated yield of the desired product. chemrxiv.orgmdpi.com While specific data on yield optimization for this compound was not found, the general principles observed in the synthesis of other complex molecules would apply.

Novel approaches might also explore greener chemistry principles, aiming to minimize the environmental impact of the synthesis. This could involve using more environmentally friendly solvents, reducing energy consumption, or designing catalytic processes that are highly efficient and selective. mdpi.com

Further research specifically focused on the synthesis of this compound would be necessary to detail the established synthetic pathways and explore novel approaches for yield optimization and process efficiency.

Molecular Targeting and Biological Activity of In 1166

Identification and Validation of Primary Molecular Targets

The initial step in characterizing a new compound is to identify its direct molecular binding partners. This process is crucial for understanding its mechanism of action and potential therapeutic applications.

Transforming Growth Factor-beta Type 1 Receptor Kinase (TGFBR1/ALK5)

Transforming Growth Factor-beta Type 1 Receptor Kinase (TGFBR1), also known as Activin receptor-like kinase 5 (ALK5), is a pivotal enzyme in the TGF-β signaling cascade. As a serine/threonine kinase, it plays a crucial role in transducing signals from the cell surface to the nucleus. The binding of TGF-β ligand to its type II receptor (TGFBR2) leads to the recruitment and phosphorylation of TGFBR1/ALK5, thereby activating its kinase function.

For a compound like IN-1166 to be identified as a TGFBR1/ALK5 inhibitor, a series of biochemical and cellular assays would be required. These would typically include:

In vitro kinase assays: To directly measure the ability of this compound to inhibit the enzymatic activity of purified TGFBR1/ALK5.

Binding assays: To determine if this compound physically interacts with the ATP-binding pocket or an allosteric site on the kinase.

Cell-based reporter assays: To assess the functional consequence of target engagement by measuring the inhibition of TGF-β-induced gene expression.

Without such experimental data for this compound, its interaction with TGFBR1/ALK5 remains speculative.

Exploration of Other Predicted Biological Targets

Beyond a primary target, many small molecules exhibit polypharmacology, meaning they interact with multiple targets. Computational methods, such as molecular docking and pharmacophore modeling, are often used to predict potential off-target interactions. Experimental validation through techniques like kinome profiling, where the activity of a compound is tested against a large panel of kinases, is essential to confirm these predictions. In the absence of any published studies on this compound, its broader target profile is unknown.

Intracellular Signaling Modulation by this compound

Once a primary target is validated, the subsequent step is to elucidate how the compound affects the downstream signaling pathways.

Mechanisms of Kinase Inhibition

Kinase inhibitors are broadly classified based on their mechanism of action. They can be ATP-competitive, non-ATP-competitive, or uncompetitive. Covalent inhibitors form a permanent bond with the kinase, while allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits activity. Determining the precise mechanism of inhibition for a compound like this compound would involve detailed kinetic studies.

Canonical SMAD-Dependent Pathway Regulation

The canonical TGF-β pathway involves the phosphorylation of SMAD2 and SMAD3 proteins by the activated TGFBR1/ALK5. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. An inhibitor of TGFBR1/ALK5 would be expected to block the phosphorylation of SMAD2 and SMAD3. To confirm this for this compound, researchers would typically perform Western blot analysis to measure the levels of phosphorylated SMADs in cells treated with the compound in the presence of TGF-β.

Non-Canonical SMAD-Independent Signaling Cascade Modulation

In addition to the canonical SMAD pathway, TGF-β receptors can also activate a variety of SMAD-independent signaling cascades, including the MAPK (mitogen-activated protein kinase), PI3K/AKT, and Rho-like GTPase pathways. These non-canonical pathways contribute to the diverse cellular responses to TGF-β. A comprehensive understanding of a TGFBR1/ALK5 inhibitor would require investigating its effects on these alternative signaling routes. This would involve analyzing the phosphorylation status and activity of key components of these pathways in the presence of the inhibitor. As no such data is available for this compound, its influence on non-canonical TGF-β signaling is yet to be determined.

Structure Activity Relationship Sar and Derivative Research for In 1166

Delineation of Key Pharmacophoric Elements within IN-1166

This compound functions by disrupting the interaction between PD-1 and PD-L1. guidetoimmunopharmacology.orgnih.gov Studies, including those utilizing X-ray crystallography of this compound in complex with PD-L1, have provided insights into the key pharmacophoric elements responsible for its binding affinity and inhibitory activity. cenmed.com These studies help to visualize how this compound interacts with the binding site on PD-L1, highlighting critical functional groups and their spatial arrangement necessary for effective interaction. The core scaffold of this compound plays a significant role in its ability to bind to PD-L1. cenmed.com

Systematic Structural Modification and Functional Characterization

Systematic modification of the this compound structure and subsequent characterization of the resulting compounds are essential steps in optimizing its properties. This involves altering specific parts of the molecule and evaluating the impact of these changes on its biological activity.

Modifications to substituents on the core scaffold of this compound have been explored to understand their influence on target affinity and selectivity. R-group focused quantitative structure-activity relationship (QSAR) models have been generated to identify the most relevant substituent positions and the amino acid residues of the target protein that primarily contribute to ligand potency. cenmed.com These studies reveal how variations in chemical groups at specific positions can enhance or diminish the compound's ability to bind to PD-L1 and its selectivity over other potential targets. For instance, compared to a related compound, BMS-8, BMS-1166 (this compound) showed approximately 100-fold better binding affinity for PD-L1, attributed to additional structural fragments that increased electrostatic interactions with the protein. cenmed.com

The conformational flexibility of this compound and its interaction with the dynamic nature of its target, PD-L1, are important aspects of its activity. Studies have investigated the conformational superposition of this compound interacting with PD-L1 monomers. cenmed.com BMS-1166 is understood to promote the formation of dimeric PD-L1 in solution, and its interaction with the cavity formed by two PD-L1 monomers is crucial for blocking the PD-1/PD-L1 interaction. nih.govcenmed.com Analysis of conformational variations and free energy landscapes has suggested that small molecules like BMS-1166 can stabilize the structure of PD-L1 dimers, providing insight into the mechanism by which they block the interaction. cenmed.com While these compounds may possess greater conformational flexibility, this flexibility appears to be primarily within the hydrophobic pocket of the binding site, suggesting favorable binding modes. cenmed.com

Design and Synthesis of this compound Derivatives

Based on the understanding gained from SAR studies, researchers have designed and synthesized derivatives of this compound with the aim of improving its therapeutic properties.

The design and synthesis of this compound analogs aim to identify compounds with enhanced potency in disrupting the PD-1/PD-L1 interaction. Preliminary SAR investigations have been conducted with the goal of future drug development. For example, one study mentioned a compound (compound 13) that showed better activity towards effector cells compared to BMS-1166, suggesting that further structural optimization based on SAR can lead to more potent analogs. The identification of structural features contributing to the increased potency of BMS-1166 compared to its predecessors has been aided by techniques such as X-ray crystallography.

Preclinical Evaluation and Mechanistic Studies of In 1166

In Vitro Experimental Paradigms

In vitro studies are fundamental in the preclinical evaluation of a compound like IN-1166, providing insights into its direct effects on cells, its target engagement, and the downstream signaling pathways it influences. These experiments utilize various cell-based assays to quantitatively assess the compound's biological responses.

Cell-Based Assays for Target Engagement and Pathway Activity

Cell-based assays are instrumental in confirming that a compound interacts with its intended target within a living system and to understand the functional consequences of this interaction on cellular pathways cenmed.com. For this compound (BMS-1166), studies have demonstrated its potency as an inhibitor of the programmed cell death-1 (PD-1) / programmed death-ligand 1 (PD-L1) interaction. This interaction is a key immune checkpoint that tumors exploit to evade immune surveillance.

Cell-based assays have shown that this compound can alleviate the inhibitory effect of both soluble and cell surface-associated PD-L1 on the activation of T-lymphocytes mediated by the T-cell receptor. This indicates that the compound effectively disrupts the immunosuppressive signaling mediated by the PD-1/PD-L1 axis in a cellular context.

Furthermore, mechanistic studies using cell lines have revealed that this compound interferes with the glycosylation and maturation of PD-L1. This interference prevents the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of under-glycosylated PD-L1 within the ER. This blockade ultimately reduces the surface expression of PD-L1 and its subsequent secretion in exosomes. This mechanism highlights a unique way this compound modulates the PD-1/PD-L1 pathway beyond simply blocking the protein-protein interaction.

Studies have also investigated the impact of this compound on other cellular pathways, particularly in the context of combination therapy. For instance, in colorectal cancer cell lines, treatment with this compound was found to induce stress activation of the PI3K/mTOR and MAPK pathways. This suggests potential interplay between this compound's effects on the immune checkpoint and other vital cellular signaling networks.

Quantitative Assessment of Biological Responses in Relevant Cell Lines

Quantitative assessment of biological responses in relevant cell lines provides crucial data on the efficacy and cellular impact of this compound in vitro. Studies have utilized various cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (SW480, SW480R) cell lines, to evaluate the compound's effects.

In MDA-MB-231 breast cancer cells stimulated with INF-γ (which upregulates PD-L1 expression), treatment with this compound effectively inhibited the expression of PD-L1. Quantitative analysis using flow cytometry revealed a significant decrease in the percentage of PD-L1 expression, particularly when this compound was delivered via micelles. This suggests that this compound reduces the levels of PD-L1 available for incorporation into exosomes, which can contribute to an immunosuppressive microenvironment.

In colorectal cancer cell lines (SW480 and SW480R), the effects of this compound, both alone and in combination with other agents, on cell proliferation, migration, and apoptosis have been quantitatively assessed. While the primary focus of one study was the combination effect, it provided insights into this compound's influence on these processes and its interaction with pathways like PI3K/Akt/mTOR and MAPK. For example, Western blotting was used to assess the phosphorylation levels of key kinases in these pathways and the protein levels related to proliferation, migration, and apoptosis. These quantitative measurements help to understand the cellular consequences of this compound treatment.

Cell LineTreatmentObserved Effect (Example)Reference
MDA-MB-231This compound (alone or in micelles) + INF-γSignificant decrease in exosomal PD-L1 expression
SW480, SW480RThis compound (alone or in combination)Modulation of PI3K/mTOR and MAPK pathway activation, effects on proliferation, migration, and apoptosis

In Vivo Research Models and Pharmacological Effects

In vivo research models are essential for evaluating the pharmacological effects of a compound in a complex biological system and assessing its potential efficacy in disease models. However, the selection of appropriate animal models is crucial for translating preclinical findings to anticipated therapeutic applications.

Selection of Animal Models Relevant to Anticipated Therapeutic Applications

The selection of in vivo models for this compound (BMS-1166) is significantly influenced by its target specificity. Studies have indicated that BMS-1166 is a small molecule inhibitor specific to human PD-L1 (hPD-L1) and does not interact with mouse PD-L1 (mPD-L1). This specificity poses a significant limitation for conducting in vivo experiments using standard murine models, as BMS-1166 will not bind to PD-L1 in these species. Consequently, assessing the drug's efficacy accurately in immunocompetent murine models that rely on the murine PD-1/PD-L1 pathway is challenging.

This limitation necessitates the consideration of alternative model systems that can accommodate the specificity of this compound to human PD-L1. Humanized mouse models, which are engrafted with human immune cells or tissues, could potentially serve as more relevant in vivo models for evaluating the effects of compounds targeting human-specific proteins like hPD-L1. However, the complexity and limitations of these models also need to be considered.

Therapeutic Research Applications and Future Directions for In 1166

Potential Therapeutic Domains

The structural features of IN-1166, particularly the presence of imidazole (B134444) and quinoxaline (B1680401) moieties, suggest potential therapeutic applications based on the known activities of related compounds ontosight.ai.

Investigation in Oncology Research

Compounds containing structural elements similar to those found in this compound, such as imidazole and quinoxaline derivatives, have been explored for their anticancer properties ontosight.ai. Oncology research focuses on identifying potential targets within cancer cells and exploring novel molecular mechanisms driving tumorigenesis and metastasis sciopen.com. The development of novel small molecules and targeted therapies is a key area of interest sciopen.com. While specific research findings for this compound in oncology are not detailed, its structural class suggests it could be investigated for its ability to interact with biological targets relevant to cancer pathways ontosight.ai. Future research in this domain for this compound would likely involve evaluating its effects on cancer cell lines and exploring potential mechanisms of action, drawing parallels from studies on related compounds.

Modulatory Roles in Inflammatory Processes

Inflammatory processes are central to the development and complications of various diseases researchgate.netnih.gov. Compounds with structural motifs present in this compound, such as imidazole derivatives, have been investigated for their anti-inflammatory properties ontosight.ai. Research into inflammatory processes aims to understand the underlying pathways and identify agents that can modulate the inflammatory response researchgate.netnih.gov. While specific studies on the anti-inflammatory effects of this compound are not extensively documented, its structural relationship to compounds with known anti-inflammatory activity suggests this as a potential area of research ontosight.ai. Investigations into this compound's modulatory roles in inflammatory processes could involve assessing its impact on inflammatory markers and pathways in relevant experimental models.

Exploratory Research in Antimicrobial Contexts

The increasing prevalence of multidrug-resistant bacteria highlights the imperative need for the development of new antimicrobial approaches nih.govwho.int. Compounds structurally related to this compound, such as imidazole derivatives, have shown promise in antimicrobial contexts ontosight.ai. Exploratory research in this area for this compound would involve evaluating its activity against various microorganisms to determine any potential antimicrobial effects ontosight.ai. This could contribute to the broader effort to identify novel agents to combat microbial infections.

Advanced Methodologies in this compound Research

Advanced methodologies play a crucial role in understanding the properties and potential biological activities of chemical compounds like this compound.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools used to study the behavior of molecular systems over time and understand molecular interactions at an atomic level numberanalytics.comoligofastx.comuoregon.eduneutron-sciences.org. These methods can be applied to analyze the structural properties of this compound, predict its interactions with potential biological targets, and explore its conformational space numberanalytics.comoligofastx.comuoregon.eduneutron-sciences.org. Quantum mechanical methods, such as density functional theory (DFT), can handle electronic structure calculations for systems with a few hundred atoms, while classical MD simulations using force fields can be applied to larger systems over longer timescales acs.org. Hybrid quantum-classical simulations are also being developed to bridge the gap between these approaches numberanalytics.comuoregon.edu. Applying these methodologies to this compound could provide insights into its stability, reactivity, and binding characteristics, guiding further experimental research.

Unanswered Questions and Future Research Trajectories

Despite initial research highlighting the inhibitory properties of this compound, several key questions remain unanswered, guiding future research trajectories. A significant area of investigation involves fully elucidating the compound's precise mechanisms of action and potential off-target effects. While identified as a PD-1/PD-L1 inhibitor and a TNKS2 inhibitor, the interplay and relative contributions of these activities in different biological contexts require further detailed study. Understanding the structural basis for its interactions with both targets and how these interactions translate into cellular and physiological outcomes is crucial for optimizing its therapeutic potential.

Future research also needs to address the in vivo behavior of this compound, including its pharmacokinetics and biodistribution, especially when administered via novel delivery systems. The long-term effects of this compound exposure and its impact on various cellular pathways beyond its primary identified targets are additional areas requiring comprehensive investigation.

Strategies for Enhancing Selectivity and Specificity

Enhancing the selectivity and specificity of therapeutic compounds is a critical goal in drug development to maximize efficacy and minimize potential off-target effects. For this compound, research into improving its selectivity could focus on several strategies. Given its activity against both PD-1/PD-L1 and TNKS2, future studies may explore structural modifications to favor inhibition of one target over the other, depending on the desired therapeutic application. Structure-guided design approaches, informed by detailed binding studies with both PD-L1 and TNKS2, could facilitate the rational design of more selective analogs.

Another strategy involves understanding the context-dependent activity of this compound. Research could investigate the specific cellular environments or disease states where its activity against one target is more pronounced or therapeutically relevant. This understanding could inform patient stratification or the development of targeted delivery systems that preferentially deliver the compound to sites where its desired activity is maximized.

Furthermore, exploring the potential for allosteric modulation or identifying specific binding pockets unique to the desired target could offer avenues for developing more specific inhibitors based on the this compound scaffold. Research into the impact of cellular cofactors or post-translational modifications on this compound binding and activity could also reveal mechanisms to enhance its specificity.

Novel Delivery Systems for Targeted Action

The development of novel delivery systems represents a significant future direction for this compound research, particularly to enable targeted action and improve its therapeutic index. One promising approach involves the use of nanocarriers, such as polymeric micelles. Research has demonstrated the successful encapsulation of this compound within T7-modified poly(ethylene glycol)-poly(ϵ-caprolactone) (PEG-PCL) micelles for targeted delivery in breast cancer immunotherapy dovepress.comnih.gov.

Studies on this micellar formulation have shown favorable characteristics, including stability, uniform particle size distribution, and a sustained drug release profile dovepress.comnih.gov. Data indicates a high encapsulation efficiency of this compound within these micelles (83.89%), although the drug loading degree was reported as relatively low (4.95 ± 0.79%) dovepress.com. The sustained release profile, with a half-life of around 48 hours from the micelles, suggests the potential for maintaining therapeutic concentrations over extended periods dovepress.comnih.gov. The T7 modification on these micelles facilitates targeting of Transferrin Receptor 1 (TfR1), which is overexpressed in certain cancer cells, including breast cancer dovepress.com.

Future research in this area will likely focus on optimizing micelle formulations to improve drug loading capacity while maintaining high encapsulation efficiency and controlled release kinetics. Exploring other types of nanocarriers, such as liposomes, nanoparticles, or exosomes, could also offer alternative strategies for targeted delivery to specific tissues or cells, potentially reducing systemic exposure and associated toxicities. Investigating the in vivo performance of these novel delivery systems, including their targeting efficiency, biodistribution, and long-term fate, is crucial for their successful translation.

Delivery System TypeKey FeaturesPotential Advantages for this compoundResearch Status (Specific to this compound)
Polymeric MicellesCore-shell structure, tunable size, surface modificationEncapsulation of hydrophobic this compound, targeted delivery (e.g., via T7 peptide), sustained releaseDemonstrated for targeted breast cancer immunotherapy dovepress.comnih.gov
Other NanocarriersLiposomes, Nanoparticles, ExosomesPotential for targeted delivery to various tissues, controlled releaseExploration in early stages or conceptual

Combination Therapies with Existing Research Compounds

Exploring this compound in combination therapies with existing research compounds represents a significant avenue for future research, particularly in oncology and potentially other therapeutic areas where its targets play a role. The rationale for combination therapy often lies in achieving synergistic effects, overcoming resistance mechanisms, or allowing for lower doses of individual agents to reduce toxicity nih.govmdpi.com.

Given this compound's activity as a PD-1/PD-L1 inhibitor, combining it with other immunotherapies is a logical research direction. This could include combining this compound with monoclonal antibodies targeting PD-1, PD-L1, or other immune checkpoints, or with compounds that modulate the tumor microenvironment to enhance anti-tumor immunity mdpi.comfrontiersin.org. Research could investigate whether the small molecule nature of this compound offers advantages in combination compared to antibody-based therapies, such as improved tissue penetration or different pharmacokinetic profiles.

Furthermore, considering this compound's inhibition of TNKS2, combinations with other Wnt pathway inhibitors or compounds targeting pathways frequently dysregulated in cancers where TNKS2 is implicated could be explored mdpi.combiorxiv.org. Research into combining this compound with conventional chemotherapies or targeted therapies that address different aspects of cancer biology could also yield synergistic anti-tumor effects.

The use of targeted delivery systems, as discussed in Section 6.3.2, can be integrated into combination therapy strategies, allowing for the co-delivery of this compound with other therapeutic agents to the same target site, potentially enhancing synergistic interactions and reducing systemic toxicity. Future research will need to carefully evaluate the efficacy and potential for synergistic interactions of this compound in various combinations through rigorous in vitro and in vivo studies, as well as investigate potential overlapping toxicities or unfavorable pharmacokinetic interactions.

Potential Combination Partner CategoryRationaleResearch Focus
Other ImmunotherapiesSynergistic immune activation, overcoming resistance to single agentsCombinations with PD-1/PD-L1 antibodies, other checkpoint inhibitors, TME modulators
Wnt Pathway InhibitorsEnhanced Wnt signaling blockade in TNKS2-driven pathologiesCombinations with inhibitors of TNKS1, β-catenin, or other Wnt components
Conventional/Targeted TherapiesAddressing multiple cancer hallmarks, preventing resistanceCombinations with chemotherapy agents, targeted inhibitors of other pathways
Targeted Delivery Systems (Co-delivery)Enhanced co-localization of agents, potential for synergistic interactionsCo-encapsulation of this compound with other drugs in targeted nanocarriers

Q & A

Q. What are the key biochemical properties of IN-1166, and how do they compare to other TGFβR1 inhibitors?

this compound exhibits an IC50 of 12 nM against TGFβR1 kinase activity, with a selectivity index of 85 over related kinases, making it a potent but moderately selective inhibitor. Comparative studies show that EW-7197 (IC50: 5.5 nM, selectivity index: 11,158) and Galunisertib (IC50: 8.6 nM, selectivity index: 1,069) outperform this compound in selectivity, though this compound remains valuable for studies prioritizing potency over extreme selectivity . Structural analysis (e.g., substituent groups in its chemical formula C28H26F2N7O2) may explain its binding affinity differences .

Q. How should researchers design experiments to assess this compound’s efficacy in vitro?

Experimental design must include:

  • Control variables : Use positive controls (e.g., EW-7197) and negative controls (vehicle-only treatments) to benchmark inhibition efficacy.
  • Dose-response curves : Test a range of concentrations (e.g., 1–100 nM) to calculate IC50 accurately.
  • Selectivity assays : Evaluate off-target effects using kinase panels or cell lines with alternative signaling pathways . Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

Q. What methodologies are recommended for collecting and analyzing data on this compound’s pharmacokinetics?

  • Primary data : Use HPLC or LC-MS to measure plasma/tissue concentrations over time.
  • Secondary data : Leverage computational models (e.g., pharmacokinetic compartmental analysis) to predict bioavailability and half-life.
  • Ethical considerations : Adhere to institutional guidelines for in vivo studies, including proper documentation of animal welfare protocols .

Advanced Research Questions

Q. How can researchers optimize this compound’s selectivity while maintaining potency?

Strategies include:

  • Structure-activity relationship (SAR) studies : Modify functional groups (e.g., fluorinated substituents) to enhance target binding while reducing off-target interactions.
  • Co-crystallization studies : Use X-ray crystallography to visualize binding pockets and identify steric or electronic clashes with non-target kinases .
  • High-throughput screening : Test derivatives against kinase libraries to identify candidates with improved selectivity indices .

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Contradictions (e.g., conflicting IC50 values across studies) require:

  • Methodological audit : Compare experimental conditions (e.g., buffer pH, ATP concentrations) that may alter kinase activity measurements.
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus trends.
  • Iterative hypothesis testing : Design follow-up experiments to isolate variables (e.g., cell type-specific effects) .

Q. What advanced techniques are suitable for studying this compound’s long-term effects in disease models?

  • Transcriptomic profiling : Use RNA-seq to track TGFβ pathway modulation in treated vs. untreated tissues.
  • In vivo imaging : Employ PET tracers (e.g., radiolabeled this compound analogs) to monitor target engagement in real time.
  • Longitudinal studies : Combine histopathology with biochemical assays to assess chronic toxicity or resistance mechanisms .

Q. How can researchers integrate multi-omics data to contextualize this compound’s therapeutic potential?

  • Data triangulation : Cross-reference proteomic (kinase activation), metabolomic (pathway flux), and genomic (mutation status) datasets to identify biomarkers of response.
  • Network analysis : Map this compound’s effects onto signaling networks (e.g., TGFβ-SMAD crosstalk) using tools like Cytoscape .

Q. What steps ensure reproducibility when reporting this compound’s experimental results?

  • Detailed protocols : Document reagent batches, equipment calibration, and software versions (e.g., GraphPad Prism for statistical tests).
  • Raw data sharing : Deposit datasets in repositories like Zenodo or Figshare.
  • Peer review : Pre-publish methods on platforms like bioRxiv for community feedback .

Tables for Quick Reference

Compound IC50 (nM) Selectivity Index Key Application
This compound1285TGFβR1 inhibition studies
EW-71975.511,158High-selectivity benchmarks
Galunisertib8.61,069Clinical trial comparisons
Data sourced from kinase inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.